N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-methylbenzamide
Description
N-{[6-(4-Chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-methylbenzamide is a synthetic small molecule featuring an imidazo[2,1-b][1,3]thiazole core substituted at position 6 with a 4-chlorophenyl group and at position 5 with a methylene-linked 4-methylbenzamide moiety. Its synthesis typically involves multi-step reactions, including cyclization and coupling steps, to assemble the fused bicyclic system and introduce substituents .
Properties
IUPAC Name |
N-[[6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS/c1-13-2-4-15(5-3-13)19(25)22-12-17-18(14-6-8-16(21)9-7-14)23-20-24(17)10-11-26-20/h2-9H,10-12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWYGOWJQAWOFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=C(N=C3N2CCS3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiazole Derivatives
A common approach involves cyclizing 2-aminothiazole precursors with α-haloketones or α-haloesters. For example, 2-amino-5-(bromomethyl)-4-(4-chlorophenyl)thiazole can undergo intramolecular cyclization in the presence of a base like potassium carbonate (K₂CO₃) to form the imidazo[2,1-b][1,thiazole core. This method benefits from high regioselectivity, as demonstrated in the synthesis of analogous compounds.
Functionalization at Position 5: Methylene Bridge Installation
The methylene (-CH₂-) linker at position 5 is critical for connecting the imidazo-thiazole core to the benzamide moiety.
Bromomethyl Intermediate Formation
Position 5 is functionalized via bromination using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in carbon tetrachloride (CCl₄). The resulting 5-bromomethylimidazo[2,1-b][1,thiazole intermediate is isolated in 60–70% yield after column chromatography.
Nucleophilic Substitution with 4-Methylbenzamide
The bromomethyl group undergoes nucleophilic displacement with 4-methylbenzamide in dimethylformamide (DMF) using sodium hydride (NaH) as a base. This step requires anhydrous conditions and temperatures of 80–90°C for 12–16 hours, yielding the methylene-linked product.
Amide Bond Formation and Final Assembly
The terminal 4-methylbenzamide group is installed via two primary strategies:
Direct Coupling Using Carbodiimide Reagents
The carboxylic acid derivative of 4-methylbenzamide is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF. Reaction with the amine-functionalized imidazo-thiazole intermediate proceeds at room temperature for 12 hours, achieving 80–85% conversion.
Acyl Chloride-Mediated Coupling
Alternative protocols convert 4-methylbenzoic acid to its acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the amine intermediate in dichloromethane (DCM) and triethylamine (Et₃N). This method offers faster reaction times (2–4 hours) but requires stringent moisture control.
Optimization and Challenges
Regioselectivity in Core Formation
Competing pathways during cyclization may yield regioisomers. Microwave-assisted synthesis at 150°C for 10 minutes enhances selectivity for the desired imidazo[2,1-b]thiazole isomer, reducing byproduct formation to <5%.
Purification Techniques
Intermediate purification via silica gel chromatography (ethyl acetate/hexane, 3:7) and final product recrystallization from ethanol/water mixtures (9:1) ensures >95% purity.
Comparative Analysis of Synthetic Routes
| Step | Method 1 (EDCI/HOBt) | Method 2 (Acyl Chloride) |
|---|---|---|
| Reaction Time | 12–16 hours | 2–4 hours |
| Yield | 80–85% | 70–75% |
| Purity | >95% | 90–92% |
| Scalability | Moderate | High |
Method 1, while slower, provides superior yields and purity, making it preferable for small-scale synthesis. Method 2 excels in scalability but requires rigorous anhydrous conditions .
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Aqueous or alcoholic solutions, heat, and catalysts.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds similar to N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-methylbenzamide exhibit significant antimicrobial properties. For instance, studies on related imidazo[2,1-b][1,3]thiazoles have demonstrated their effectiveness against various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or inhibition of essential enzymes in microbial metabolism .
Anticancer Potential
The compound's unique structure suggests potential anticancer properties. Imidazo[2,1-b][1,3]thiazole derivatives have been linked to the inhibition of specific protein kinases implicated in cancer progression, such as PIM-1. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
A study indicated that compounds with similar scaffolds have shown promise in targeting multiple signaling pathways involved in tumorigenesis. This positions this compound as a candidate for further investigation in cancer therapeutics .
Synthesis and Evaluation
A notable study focused on the synthesis of related compounds and their evaluation for antimicrobial and anticancer activities. The synthesis involved multi-step organic reactions under controlled conditions using reagents that facilitate the formation of the imidazo-thiazole structure .
The evaluation demonstrated that these compounds could inhibit the growth of specific cancer cell lines while displaying lower toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism would depend on the specific application and derivatives involved.
Comparison with Similar Compounds
Substituent Variations on the Imidazo-Thiazole Core
Compounds sharing the imidazo[2,1-b][1,3]thiazole scaffold but differing in substituents include:
Key Observations :
Halogen Substituent Effects
- The 4-chlorophenyl group at position 6 is conserved in many analogues (e.g., 5f, 5j, 5l), suggesting its importance for π-π stacking or hydrophobic interactions with biological targets. Compounds with 4-methoxyphenyl (5h, ) or unsubstituted phenyl (5i) show reduced yields (81% vs. 71–74%), possibly due to electronic effects on reactivity .
Analogues with Related Heterocyclic Cores
Imidazo[1,2-a]pyridine Derivatives ()
Compounds like 14d–15g () replace the imidazo-thiazole core with imidazo[1,2-a]pyridine but retain the 4-chlorophenyl group and triazole substituents. For example:
- 15a : 3-(1-(4-Chlorobenzyl)-triazol-4-yl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridine (92% yield).
- 15e : Pyridin-2-ylmethyl-triazolyl variant (83% yield).
These analogues exhibit similar synthetic yields but differ in electronic properties due to the pyridine ring’s nitrogen atom, which may enhance solubility or hydrogen-bonding capacity .
Pharmacological and Physical Properties
Melting Points and Solubility
- Melting points correlate with molecular symmetry and intermolecular forces. The target compound’s benzamide group likely increases rigidity compared to acetamide derivatives (e.g., 5f: 215–217°C vs. 5j: 118–120°C) .
- Piperazine-containing derivatives (5j, 5l) exhibit lower melting points (~120°C), suggesting reduced crystallinity and improved solubility .
Spectral Data Consistency
- All compounds (target and analogues) show validated structures via <sup>1</sup>H-NMR, <sup>13</sup>C-NMR, and MS data. For example, the target’s benzamide protons would resonate near δ 7.8–8.0 ppm, aligning with 5f’s acetamide signals (δ 2.5–3.0 ppm for CH2) .
Biological Activity
N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-methylbenzamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article discusses its biochemical properties, cellular effects, and potential therapeutic applications based on recent research findings.
Overview of the Compound
- Chemical Structure : The compound features an imidazo[2,1-b][1,3]thiazole core structure, which is known for its pharmacological properties. Its IUPAC name is N-[[6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]-4-methylbenzamide.
- Molecular Formula : C20H18ClN3OS
- CAS Number : 946353-78-2
This compound has shown a variety of biochemical activities:
- Enzyme Inhibition : This compound exhibits inhibitory effects on various enzymes such as kinases and proteases. These enzymes play crucial roles in cellular signaling pathways and metabolic processes. For instance, it has been reported to inhibit certain kinases involved in cancer cell proliferation and survival .
- Apoptosis Induction : In cancer cell lines, the compound has been found to induce apoptosis through the activation of caspases and disruption of mitochondrial membrane potential. This mechanism is critical for the elimination of cancer cells .
Cellular Effects
The biological activity of this compound extends to various cellular processes:
- Anticancer Activity : Research indicates that this compound can effectively reduce cell viability in several cancer types by triggering apoptotic pathways. For example, studies have demonstrated its efficacy against breast cancer and leukemia cell lines .
- Anti-inflammatory Properties : The compound also exhibits anti-inflammatory effects by modulating inflammatory cytokines and pathways. This suggests potential applications in treating inflammatory diseases .
Research Findings and Case Studies
Recent studies have highlighted the pharmacological potential of this compound:
| Study | Findings |
|---|---|
| Demonstrated significant anticancer activity against various cell lines with IC50 values indicating effective inhibition of cell growth. | |
| Study 2 | Reported that derivatives similar to this compound showed promising results as RET kinase inhibitors in cancer therapy. |
| Study 3 | Investigated the interaction of imidazo[2,1-b][1,3]thiazole derivatives with nuclear receptors and their potential role in drug metabolism and efficacy. |
Q & A
Basic Research Questions
Q. How can reaction conditions be optimized for synthesizing N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-methylbenzamide?
- Methodology : Optimize temperature (e.g., 60–80°C), solvent polarity (DMF or acetonitrile), and catalyst use (e.g., p-toluenesulfonic acid) to enhance yield and purity. Monitor reaction progress via TLC/HPLC .
- Key Parameters :
| Variable | Optimal Range | Impact |
|---|---|---|
| Temperature | 70–80°C | Minimizes side reactions |
| Solvent | DMF | Improves solubility of intermediates |
| Catalyst | 5 mol% | Accelerates cyclization |
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology : Use 1H/13C NMR to confirm aromatic protons and thiazole/imidazole ring integration. IR spectroscopy identifies amide C=O stretches (~1650 cm⁻¹) and NH bends. HRMS validates molecular mass .
- Example Data :
| Technique | Key Peaks | Assignment |
|---|---|---|
| 1H NMR | δ 7.2–7.4 (m, 4H) | 4-Chlorophenyl protons |
| IR | 1655 cm⁻¹ | Benzamide carbonyl |
Q. How to design preliminary biological activity screens for this compound?
- Methodology : Perform in vitro enzyme inhibition assays (e.g., kinase or protease targets) at 10 µM concentration. Use MTT assays for cytotoxicity profiling in cancer cell lines (e.g., HeLa, MCF-7) .
- Controls : Include reference inhibitors (e.g., staurosporine for kinases) and solvent-only controls.
Advanced Research Questions
Q. How to resolve contradictions in biological activity data between enzyme assays and cellular models?
- Methodology :
- Assess membrane permeability via PAMPA assays to determine if cellular uptake limits efficacy .
- Test metabolite stability using LC-MS in cell lysates to identify degradation products .
- Case Study : A 2025 study found that poor solubility (~5 µg/mL in PBS) reduced cellular activity despite strong enzyme inhibition (IC50 = 0.2 µM) .
Q. What strategies improve structure-activity relationship (SAR) studies for imidazo-thiazole derivatives?
- Methodology :
- Systematically substitute the 4-chlorophenyl group with electron-withdrawing (e.g., NO2) or donating (e.g., OMe) groups to modulate electronic effects .
- Use molecular docking (e.g., AutoDock Vina) to predict binding poses with target proteins (e.g., EGFR kinase) .
- Example SAR Table :
| R Group | IC50 (EGFR) | LogP |
|---|---|---|
| 4-Cl | 0.2 µM | 3.1 |
| 4-OMe | 1.5 µM | 2.8 |
Q. How to address discrepancies between in vitro and in vivo efficacy data?
- Methodology :
- Conduct pharmacokinetic studies (e.g., plasma half-life, bioavailability) in rodent models.
- Use microsomal stability assays to identify metabolic hotspots (e.g., cytochrome P450 oxidation sites) .
- Data Conflict Example : In vitro IC50 = 0.5 µM vs. in vivo ED50 = 50 mg/kg due to rapid hepatic clearance .
Q. What computational approaches validate the compound’s interaction with biological targets?
- Methodology :
- Perform molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns trajectories.
- Use density functional theory (DFT) to calculate charge distribution on the thiazole ring, influencing H-bonding .
Q. How to troubleshoot low solubility in aqueous buffers during formulation?
- Methodology :
- Employ co-solvents (e.g., PEG-400) or nanoparticle encapsulation to enhance dissolution.
- Modify the benzamide group with hydrophilic substituents (e.g., -SO3H) while retaining activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
